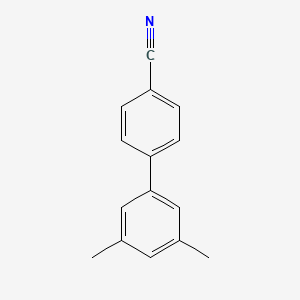

4-(3,5-Dimethylphenyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGVDHXCUMXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648722 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935552-89-9 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethylphenyl)benzonitrile via Suzuki Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3,5-Dimethylphenyl)benzonitrile, a key biaryl structural motif, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into the selection of reagents and catalysts, and presents a detailed, step-by-step experimental protocol. By explaining the causality behind experimental choices, this guide aims to empower scientists to not only successfully synthesize the target molecule but also to strategically troubleshoot and adapt the methodology for other biaryl syntheses.

Introduction: The Strategic Importance of Biaryl Nitriles and the Suzuki Coupling

Biaryl structures are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The target molecule, this compound, combines the biaryl framework with a nitrile group, a versatile functional handle for further chemical transformations.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[1][3][4] Its popularity stems from several key advantages:

-

Mild Reaction Conditions: The reaction typically proceeds under conditions that tolerate a wide variety of functional groups.[5][6]

-

High Yields and Selectivity: Suzuki coupling is known for its efficiency and predictability.[2][5]

-

Commercially Available Reagents: A vast array of boronic acids and their derivatives are readily available.[5]

-

Favorable Toxicological Profile: The organoboron reagents used are generally less toxic and more environmentally benign than other organometallic coupling partners.[3]

This guide focuses on the coupling of 1-bromo-3,5-dimethylbenzene[7] with 4-cyanophenylboronic acid[8] to yield this compound.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][9][10] The three fundamental steps are: oxidative addition, transmetalation, and reductive elimination.[4][10][11]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1. Oxidative Addition: The Initiating Step

The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 1-bromo-3,5-dimethylbenzene) to a coordinatively unsaturated 14-electron Pd(0) complex.[9][10] This is often the rate-determining step of the reaction.[4] The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) species.[9][10] The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[2][3] For this synthesis, an aryl bromide is chosen as it offers a good balance of reactivity and stability.[12]

2.2. Transmetalation: The Key Carbon-Carbon Bond Formation Step

Transmetalation involves the transfer of the organic moiety from the organoboron species (4-cyanophenylboronic acid) to the palladium(II) center, displacing the halide.[3][4] This step is critically dependent on the presence of a base.[13][14] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[14][15][16]

2.3. Reductive Elimination: Product Release and Catalyst Regeneration

The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, this compound.[3][10] This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, thus closing the catalytic cycle.[9]

Experimental Design: A Scientist's Guide to Reagent Selection

The success of a Suzuki coupling hinges on the judicious selection of each component. Here, we dissect the rationale behind the choice of catalyst, ligand, base, and solvent for the synthesis of this compound.

3.1. The Palladium Catalyst and Ligand System: A Synergistic Duo

While numerous palladium sources can be used, the choice of ligand is often more critical to the reaction's success. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.[3][10]

-

For General Utility: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) This is a widely used, air-stable, and commercially available catalyst.[17] The triphenylphosphine ligands are effective for a broad range of Suzuki couplings.[10] However, for more challenging substrates, such as sterically hindered aryl chlorides, more advanced ligand systems may be required.[18][19]

-

For Enhanced Reactivity: Palladium Acetate (Pd(OAc)₂) with SPhos For substrates that are less reactive, a combination of a palladium precursor like Pd(OAc)₂ with a specialized ligand is often employed. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly effective, electron-rich, and bulky biaryl phosphine ligand developed by the Buchwald group.[20][21] This class of ligands is known to promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and allowing for lower catalyst loadings.[21][22][23] SPhos is particularly adept at coupling aryl chlorides and sterically demanding substrates.[20][22]

3.2. The Role of the Base: More Than Just a Proton Scavenger

The base is essential for the transmetalation step.[13][14] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[9][14]

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are effective, inexpensive, and commonly used bases for Suzuki couplings, often in an aqueous solution mixed with an organic solvent.[24][25]

-

Potassium Phosphate (K₃PO₄): A stronger base that is often effective when carbonates are not, particularly with more challenging substrates.[21]

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base that can sometimes provide superior results due to its higher solubility in organic solvents.

The choice of base can significantly impact the reaction rate and yield, and some empirical screening may be necessary for novel substrate combinations.[14]

3.3. Solvent Systems: Creating the Ideal Reaction Environment

The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic substrates and the inorganic base.[9][26]

-

Toluene/Ethanol/Water or Dioxane/Water: These are classic solvent systems for Suzuki couplings.[11][25][27] They provide a good medium for both the organic and inorganic components of the reaction.

-

N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc): Polar aprotic solvents that can be effective, particularly at higher temperatures.[28]

It is crucial to degas the solvent and the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Quantitative Data Summary

The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions involving substrates similar to those in our target synthesis. This data is compiled for illustrative purposes to guide experimental design.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3,5-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 80 | 12 | >95 |

| 2 | 4-Bromotoluene | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Methanol/Water | 80 (MW) | 0.5 | 90 |

| 4 | Aryl Bromide | Arylboronic Acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Toluene | RT | 16 | 89 |

Yields are highly dependent on the specific substrates and reaction conditions.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound using a standard and reliable catalyst system.

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. 1-ブロモ-3,5-ジメチルベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Cyanophenylboronic acid = 95 126747-14-6 [sigmaaldrich.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. diva-portal.org [diva-portal.org]

- 18. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 19. pcliv.ac.uk [pcliv.ac.uk]

- 20. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SPhos - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. tandfonline.com [tandfonline.com]

In-depth Spectroscopic Guide to 4-(3,5-Dimethylphenyl)benzonitrile: A Structural Elucidation Roadmap

Introduction: The Structural Significance of Biphenyl Nitriles

Substituted biphenyls represent a class of organic compounds with significant importance in medicinal chemistry, materials science, and catalysis. Their unique three-dimensional structure, arising from restricted rotation around the central aryl-aryl single bond, can lead to atropisomerism, a form of axial chirality. The electronic and steric nature of the substituents on the phenyl rings dictates the conformational preferences and biological activity of these molecules. 4-(3,5-Dimethylphenyl)benzonitrile is a key example of this structural class, featuring a nitrile group, which is a common pharmacophore, and a dimethylphenyl moiety that imparts specific steric and electronic properties. A thorough understanding of its three-dimensional structure and electronic landscape is paramount for its application in drug design and materials development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic-level structure of such molecules in solution. This technical guide provides a comprehensive overview of the methodologies and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of this compound.

I. Foundational Principles: Experimental Design for NMR Analysis

The successful spectroscopic characterization of this compound hinges on meticulous sample preparation and a well-defined NMR experimental strategy. The choice of solvent, sample concentration, and the suite of NMR experiments are critical for obtaining high-quality, interpretable data.

Optimized Sample Preparation Protocol

A homogenous and contaminant-free sample is a prerequisite for high-resolution NMR spectroscopy. The following protocol is recommended for preparing an NMR sample of this compound:

Materials:

-

This compound (Molecular Formula: C₁₅H₁₃N, Molecular Weight: 207.27 g/mol )[1]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipettes and bulbs

-

Small vials

-

Cotton or glass wool for filtration

-

Tetramethylsilane (TMS) as an internal standard (optional)

Step-by-Step Protocol:

-

Weighing the Sample: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 50-100 mg is recommended to ensure a good signal-to-noise ratio.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃. The choice of solvent is critical; it should fully dissolve the analyte and have minimal overlapping signals with the compound of interest.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of TMS to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.

-

Homogenization: Gently agitate the NMR tube to ensure a homogenous solution.

-

Labeling: Clearly label the NMR tube with the sample identification.

A Multi-dimensional Approach to NMR Data Acquisition

A comprehensive understanding of the molecular structure of this compound requires a suite of NMR experiments. The following workflow outlines the recommended experiments and their purpose:

Caption: Recommended NMR experimental workflow for the structural elucidation of this compound.

II. Spectral Interpretation: Decoding the Structure of this compound

The following sections detail the anticipated NMR spectra of this compound and provide a systematic guide to their interpretation. The predicted chemical shifts are based on the analysis of structurally related compounds such as biphenyl and substituted benzonitriles.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial and most sensitive information about the proton framework of the molecule. For this compound, we expect to see signals corresponding to the aromatic protons on both phenyl rings and the methyl protons.

Anticipated ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Doublet | 2H | H-2', H-6' |

| ~ 7.6 | Doublet | 2H | H-3', H-5' |

| ~ 7.3 | Singlet | 2H | H-2, H-6 |

| ~ 7.1 | Singlet | 1H | H-4 |

| ~ 2.4 | Singlet | 6H | -CH₃ |

Interpretation:

-

The protons on the benzonitrile ring (H-2', H-3', H-5', H-6') are expected to appear as two doublets due to ortho-coupling. The electron-withdrawing nature of the nitrile group will deshield these protons, causing them to resonate at a lower field (higher ppm).

-

The protons on the 3,5-dimethylphenyl ring (H-2, H-4, H-6) will appear as two singlets. The two equivalent protons at positions 2 and 6 will give one singlet, and the proton at position 4 will give another.

-

The six equivalent protons of the two methyl groups will appear as a sharp singlet at a higher field (lower ppm).

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, often acquired in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of unique carbon environments and the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary).

Anticipated ¹³C NMR Data:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~ 145 | No Signal | C-1' (quaternary) |

| ~ 140 | No Signal | C-1 (quaternary) |

| ~ 138 | No Signal | C-3, C-5 (quaternary) |

| ~ 132 | Positive | C-3', C-5' (CH) |

| ~ 129 | Positive | C-4 (CH) |

| ~ 128 | Positive | C-2', C-6' (CH) |

| ~ 125 | Positive | C-2, C-6 (CH) |

| ~ 119 | No Signal | -C≡N (quaternary) |

| ~ 112 | No Signal | C-4' (quaternary) |

| ~ 21 | Positive | -CH₃ |

Interpretation:

-

The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons, while quaternary carbons and CH₂ groups will be absent. A DEPT-90 experiment would only show signals for CH carbons. This information is crucial for unambiguously assigning the carbon signals.

-

The quaternary carbons, including the one attached to the nitrile group (C-4') and the ipso-carbons of the biphenyl linkage (C-1 and C-1'), will be identified by their absence in the DEPT spectra.

-

The chemical shift of the nitrile carbon is expected to be in the range of 118-120 ppm.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

2.3.1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY spectrum will show cross-peaks between protons that are spin-spin coupled. For this compound, the key expected correlation is between the ortho-coupled protons on the benzonitrile ring.

Caption: Expected key COSY correlation in this compound.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. Each CH group and the methyl groups will show a cross-peak in the HSQC spectrum.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is arguably the most powerful experiment for piecing together the molecular structure, as it allows for the connection of different spin systems and the identification of quaternary carbons.

Key Expected HMBC Correlations:

-

The methyl protons (~2.4 ppm) will show correlations to the quaternary carbons C-3 and C-5, as well as the protonated carbon C-4 and C-2/C-6 on the dimethylphenyl ring.

-

The protons on the benzonitrile ring (H-2'/H-6' and H-3'/H-5') will show correlations to the nitrile carbon (~119 ppm) and the quaternary carbon C-4'.

-

Crucially, the protons on one ring will show long-range correlations to the ipso-carbon of the other ring, confirming the biphenyl linkage. For instance, H-2/H-6 should show a correlation to C-1'.

Caption: Logical workflow for integrating 1D and 2D NMR data to confirm the structure of this compound.

III. Conclusion: A Comprehensive Structural Portrait

By systematically applying the suite of NMR experiments outlined in this guide—from fundamental 1D ¹H and ¹³C spectroscopy to advanced 2D COSY, HSQC, and HMBC techniques—a complete and unambiguous structural characterization of this compound can be achieved. The integration of these datasets provides a powerful, self-validating system for confirming atomic connectivity and elucidating the three-dimensional structure of this important biphenyl derivative. This detailed spectroscopic information is fundamental for understanding its chemical reactivity, biological activity, and potential applications in various scientific disciplines.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition. 2011 , 50(30), 6722-6737. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

PubMed Central. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. [Link]

-

PrepChem. Synthesis of a) 3,5-Dimethyl-4-(3-ethinylpropoxy)benzonitrile. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

National Institutes of Health. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]

-

National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

Sources

Physical and chemical properties of 4-(3,5-Dimethylphenyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-(3,5-Dimethylphenyl)benzonitrile (CAS No. 935552-89-9). This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science. It delves into the synthesis, characterization, and potential applications of this biaryl nitrile compound, offering insights grounded in established chemical principles and data from analogous structures. The guide includes detailed protocols for its synthesis via Suzuki-Miyaura cross-coupling and analytical characterization, supplemented by predictive spectral data and a discussion of its potential biological significance.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique three-dimensional arrangement that can be tailored for specific molecular interactions. This compound, a member of this class, combines the rigid framework of a biphenyl system with the versatile reactivity of a nitrile group. The nitrile moiety is a key functional group in many pharmaceuticals, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] This guide aims to provide a detailed technical resource on this compound, consolidating available data with expert analysis to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any scientific endeavor. While experimentally determined data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds.

| Property | Value/Description | Source/Basis |

| CAS Number | 935552-89-9 | [2] |

| Molecular Formula | C₁₅H₁₃N | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | Reported as a solid by commercial suppliers. | [3] |

| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a melting point above room temperature, typical for biaryl compounds of this molecular weight. | Inferred |

| Boiling Point | Not explicitly reported. Expected to be significantly higher than benzonitrile (190.7 °C) due to increased molecular weight and van der Waals forces. | Inferred from[4][5] |

| Solubility | Expected to be soluble in common organic solvents such as acetone, diethyl ether, ethanol, and benzene.[4] Limited solubility in water is anticipated, similar to other benzonitrile derivatives.[4][5] | Inferred |

| Purity | Commercially available with a purity of ≥97%. | [3] |

Synthesis of this compound

The most logical and widely employed method for the synthesis of unsymmetrical biaryls such as this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Principle

The synthesis involves the coupling of 4-cyanophenylboronic acid with 1-bromo-3,5-dimethylbenzene (or vice versa, coupling 3,5-dimethylphenylboronic acid with 4-bromobenzonitrile) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings.[9][10]

Materials and Reagents:

-

4-Cyanophenylboronic acid

-

1-Bromo-3,5-dimethylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a round-bottom flask, add 4-cyanophenylboronic acid (1.0 eq), 1-bromo-3,5-dimethylbenzene (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add potassium carbonate (3.0 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Aromatic Protons: The protons on the benzonitrile ring (positions 2, 3, 5, and 6) will likely appear as two doublets in the downfield region (around 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the 3,5-dimethylphenyl ring will appear as two singlets, one for the proton at position 4' (around 7.2-7.4 ppm) and another for the two equivalent protons at positions 2' and 6' (around 7.1-7.3 ppm).

-

Methyl Protons: The two equivalent methyl groups at positions 3' and 5' will give a sharp singlet in the upfield region (around 2.3-2.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons: A number of signals are expected in the aromatic region (120-150 ppm). The carbon bearing the nitrile group will be significantly deshielded. The quaternary carbons of the biphenyl linkage and those bearing the methyl groups will also be identifiable.

-

Nitrile Carbon: The carbon of the nitrile group will appear as a distinct signal in the downfield region (around 118-120 ppm).

-

Methyl Carbons: The two equivalent methyl carbons will give a signal in the upfield region (around 20-22 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹. This is a characteristic peak for aromatic nitriles.[11][12]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

-

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 207.1048, corresponding to the molecular formula C₁₅H₁₃N.

-

Fragmentation: Fragmentation may involve the loss of the nitrile group or cleavage of the biphenyl bond, leading to characteristic fragment ions.

Analytical Characterization Workflow

Caption: Analytical workflow for characterization.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity or material science applications for this compound have not been extensively reported, its structural motifs suggest several areas of potential interest.

Medicinal Chemistry

Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1] The biaryl structure can mimic the binding of endogenous ligands to biological targets, and the nitrile group can participate in key hydrogen bonding interactions. The dimethylphenyl moiety can provide favorable hydrophobic interactions within a binding pocket. Further research is warranted to explore the potential of this compound as a scaffold for the development of novel therapeutic agents.

Materials Science

Biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.[13] The rigid structure of the biphenyl core can impart desirable thermal and electronic properties. The polar nitrile group can influence the molecular packing and electronic characteristics of the material. The substitution pattern on the phenyl rings allows for fine-tuning of these properties.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all chemicals, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For related benzonitriles, toxicity has been studied, and they are generally considered to be of moderate toxicity.[14]

Conclusion

This compound is a biaryl nitrile with significant potential for applications in both drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and predicted properties, a detailed protocol for its synthesis, and a discussion of its potential applications. While further experimental data is needed to fully elucidate its characteristics, this document serves as a valuable resource for researchers interested in exploring the potential of this intriguing molecule.

References

-

ChemDB. Properties of substance: benzonitrile. [Link]

-

International Journal of Scientific & Technology Research. Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ChemWhat. This compound CAS#: 935552-89-9. [Link]

-

NIST. Benzonitrile. [Link]

-

Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. [Link]

-

NIST. Benzeneacetonitrile, 3,5-dimethyl-. [Link]

-

PubChem. (3,5-Dimethylphenyl)acetonitrile | C10H11N | CID 123481. [Link]

-

NIST. Benzonitrile, 3,5-dimethyl-. [Link]

-

CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

PubMed. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. [Link]

-

ResearchGate. Chemical structure of benzonitrile derivatives investigated. [Link]

-

NIST. Benzonitrile. [Link]

-

ResearchGate. (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. [Link]

-

National Institutes of Health. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

-

FooDB. Showing Compound benzonitrile (FDB029710). [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

ResearchGate. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

PLOS. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. [Link]

-

ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

-

SpectraBase. 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts. [Link]

-

ChemBK. 4-Hydroxy-3,5-Dimethylbenzonitrile. [Link]chem/4-Hydroxy-3,5-Dimethylbenzonitrile)

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benzonitrile [chemister.ru]

- 5. Benzonitrile - Wikipedia [en.wikipedia.org]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzonitrile, 3,5-dimethyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 4-(3,5-Dimethylphenyl)benzonitrile

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(3,5-Dimethylphenyl)benzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a biphenyl derivative of significant interest due to its structural motifs, which are common in pharmacologically active compounds and functional materials. Understanding its three-dimensional structure, electronic landscape, and spectroscopic properties is paramount for predicting its behavior and designing new molecules with tailored functions. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound using Density Functional Theory (DFT). We will detail the theoretical underpinnings of the chosen methods, present a step-by-step computational protocol, and explain how to interpret the resulting data to gain actionable insights for research and development.

Introduction: The Rationale for Computational Scrutiny

This compound (CAS No. 935552-89-9) is an aromatic compound featuring two phenyl rings linked by a single C-C bond.[1] One ring is substituted with a nitrile group (-CN), a potent electron-withdrawing group and hydrogen bond acceptor, while the other is substituted with two methyl groups (-CH₃), which act as weak electron-donating groups. This specific arrangement of functional groups dictates the molecule's overall polarity, reactivity, and potential for intermolecular interactions.

The central challenge in characterizing such biphenyl systems is understanding the rotational freedom around the inter-ring bond. This rotation defines the dihedral angle, which in turn governs the extent of π-conjugation between the rings and profoundly influences the molecule's electronic and optical properties. Quantum chemical calculations provide a powerful in silico lens to explore these characteristics with high precision, offering insights that can be difficult or costly to obtain through purely experimental means.[2]

This guide will focus on a robust computational workflow designed to elucidate the following key molecular properties:

-

Optimized Molecular Geometry: Determining the most stable 3D conformation.

-

Electronic Structure: Analyzing the frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP) to predict reactivity.

-

Spectroscopic Signatures: Simulating FT-IR, FT-Raman, and UV-Vis spectra to aid in experimental characterization.

Core Computational Methodologies: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[2]

The Choice of Functional: B3LYP

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, a formulation that has consistently provided reliable results for the geometries and electronic properties of a wide range of organic compounds.[3][4][5]

The Choice of Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals. For this compound, the 6-311++G(d,p) Pople-style basis set is a robust choice.[6][7]

-

6-311G: This triple-zeta valence basis set provides a high degree of flexibility for describing the valence electrons, which are most involved in chemical bonding.

-

++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing the regions of electron density far from the atomic nuclei, which is important for molecules with π-systems and for calculating properties related to intermolecular interactions.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling the shape of chemical bonds and lone pairs.

This combination of functional and basis set provides a self-validating system where the results are well-established and can be benchmarked against experimental data.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational process, from initial structure generation to final data analysis. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

Caption: A standard workflow for quantum chemical calculations.

Protocol Details:

-

Molecular Structure Input:

-

Construct the 3D chemical structure of this compound using a molecular editor.

-

Ensure correct atom types, bonds, and initial hybridization. A pre-optimization using a faster molecular mechanics method (like MM+) can provide a reasonable starting geometry.[8]

-

-

Geometry Optimization:

-

Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

-

This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy on the potential energy surface.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.[5]

-

Self-Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further geometry optimization.

-

The output provides the theoretical vibrational modes needed for simulating IR and Raman spectra.

-

-

Electronic and Spectroscopic Properties:

-

The output from the optimization and frequency calculations provides ground-state electronic properties like the total energy, dipole moment, and molecular orbital energies (HOMO/LUMO).

-

To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This computes the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[9]

-

Data Interpretation and Presentation

The raw output from quantum chemical software is extensive. Synthesizing this data into a clear, interpretable format is crucial.

Structural Parameters

The optimized geometry provides the most stable conformation of the molecule. Key parameters should be tabulated for analysis.

| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-C≡N Bond Angle | Linearity of the nitrile group | ~179.8° |

| C≡N Bond Length | Length of the nitrile triple bond | ~1.15 Å |

| C-C Inter-ring Bond | Length of the bond connecting the phenyl rings | ~1.48 Å |

| C-C-C-C Dihedral | Torsional angle between the two phenyl rings | Value to be calculated |

Note: The calculated dihedral angle is the most critical structural parameter. A value near 0° or 180° would imply a planar structure, while a value closer to 45° indicates a twisted conformation, which is more typical for biphenyls due to steric hindrance between ortho-hydrogens.

Electronic Properties

The electronic properties dictate the molecule's reactivity and charge distribution.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ub.edu [ub.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elib.bsu.by [elib.bsu.by]

- 9. researchgate.net [researchgate.net]

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold

An In-Depth Technical Guide to the Initial Biological Screening of 4-(3,5-Dimethylphenyl)benzonitrile Derivatives

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The this compound scaffold represents a unique chemical entity with latent potential for biological activity. Structurally, it is a biphenyl derivative, a class of compounds known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anti-proliferative, and antitumor activities.[1][2][3] The presence of the nitrile group, a versatile pharmacophore, further enhances the drug-like properties of these molecules, often acting as a key hydrogen bond acceptor or a bioisostere for other functional groups.[4]

Given the therapeutic promise inherent in its constituent fragments, a systematic and robust initial biological screening of this compound derivatives is warranted. This guide provides a comprehensive, technically-grounded framework for the initial evaluation of this novel compound class, designed for researchers, scientists, and drug development professionals. Our approach is a tiered screening cascade, beginning with broad cytotoxicity profiling to identify preliminary hits, followed by more focused secondary assays to elucidate the potential mechanism of action. This strategy ensures a resource-efficient and scientifically rigorous assessment of the therapeutic potential of these derivatives.[5]

Part 1: The Screening Cascade: A Strategic Approach to Hit Identification

The initial biological screening of any novel compound series should be a systematic process designed to maximize the acquisition of meaningful data while conserving resources.[5] For the this compound derivatives, we propose a three-tiered screening cascade.

Figure 1: A tiered screening cascade for the initial biological evaluation of this compound derivatives.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step is to ascertain the cytotoxic potential of the synthesized derivatives against a panel of clinically relevant human cancer cell lines.[5][6] This primary screen serves to identify compounds with anti-proliferative activity and to establish a preliminary therapeutic window.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Presentation and Analysis

The raw absorbance data should be converted to percentage cell viability relative to the vehicle-treated control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

| Derivative ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| DMB-001 | 15.2 | 22.8 | 18.5 |

| DMB-002 | > 100 | > 100 | > 100 |

| DMB-003 | 5.8 | 8.1 | 4.2 |

| DMB-004 | 45.1 | 68.3 | 52.9 |

Table 1: Hypothetical IC50 values for a selection of this compound derivatives against various cancer cell lines.

Part 2: Mechanistic Elucidation of Lead Compounds

Compounds exhibiting potent cytotoxic activity (e.g., IC50 < 10 µM) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Based on the known biological activities of biphenyl derivatives, two plausible mechanisms of anti-proliferative action are cell cycle arrest and inhibition of key signaling kinases.[2][3]

A. Cell Cycle Analysis by Flow Cytometry

This technique is instrumental in determining whether the cytotoxic effects of a compound are mediated through perturbations in the cell cycle.[11]

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

-

Experimental Protocol: Propidium Iodide Staining

-

Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with the lead compounds at their IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[13]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: Analyze the samples using a flow cytometer. Acquire at least 10,000 events per sample.

-

Data Presentation and Interpretation

The data is presented as DNA content histograms. A significant increase in the percentage of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.2 | 28.1 | 16.7 |

| DMB-003 (IC50) | 72.8 | 15.3 | 11.9 |

| DMB-003 (2x IC50) | 85.1 | 8.9 | 6.0 |

Table 2: Hypothetical cell cycle distribution data for HCT116 cells treated with a lead compound. The data suggests a G1 phase arrest.

B. Kinase Inhibition Profiling

Many biphenyl derivatives are known to target protein kinases, which are crucial regulators of cell proliferation and survival.[2] A biochemical kinase inhibition assay can directly assess the ability of the lead compounds to inhibit the activity of specific kinases.[14]

-

Principle: There are various formats for kinase assays, with a common one being the measurement of ATP consumption or ADP production during the phosphorylation of a substrate by a kinase.[15] For instance, the ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[15]

Figure 2: Principle of a generic luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

-

Experimental Protocol: Generic Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a panel of relevant kinases such as EGFR, VEGFR, CDK2), its specific substrate, and ATP in a reaction buffer.

-

Compound Addition: Add the lead compounds at various concentrations. Include a known inhibitor as a positive control and a vehicle control.

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Signal Detection: Stop the reaction and detect the signal according to the specific assay kit's instructions (e.g., by measuring luminescence after the addition of detection reagents).[15]

-

Data Presentation and Interpretation

The results are expressed as the percentage of kinase activity relative to the vehicle control. IC50 values are then determined from the dose-response curves.

| Compound | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | CDK2 IC50 (µM) |

| DMB-003 | 2.5 | 1.8 | > 50 |

| Staurosporine | 0.01 | 0.008 | 0.005 |

Table 3: Hypothetical kinase inhibition profile for a lead compound, suggesting selectivity towards VEGFR2 and EGFR.

Conclusion and Future Directions

This technical guide outlines a logical and efficient workflow for the initial biological screening of this compound derivatives. By employing a tiered approach, from broad cytotoxicity screening to more specific mechanistic assays, researchers can effectively identify and prioritize compounds with therapeutic potential. The insights gained from this initial screening cascade will form the foundation for subsequent lead optimization, in-depth mechanistic studies, and preclinical development.

References

-

MTT (Assay protocol). Protocols.io. Available from: [Link]

-

Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Available from: [Link]

-

MTT Analysis Protocol. Creative Bioarray. Available from: [Link]

-

Kinase assays. BMG LABTECH. Available from: [Link]

-

Small-molecule discovery through DNA-encoded libraries. PMC - NIH. Available from: [Link]

-

3,5-Dimethylphenol. PubChem. Available from: [Link]

-

Some biologically active biphenyl derivatives. ResearchGate. Available from: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]

-

Evolution of Novartis' Small Molecule Screening Deck Design. ResearchGate. Available from: [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. PubMed. Available from: [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

-

Anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models. ResearchGate. Available from: [Link]

-

Research status and application progress of small molecule drug screening technology. Available from: [Link]

-

Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available from: [Link]

-

ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH. Available from: [Link]

-

Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. PubMed. Available from: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Available from: [Link]

-

Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available from: [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available from: [Link]

-

(PDF) Synthesis and biological activity of biphenyl group derivatives. ResearchGate. Available from: [Link]

-

Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea. MDPI. Available from: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. reactionbiology.com [reactionbiology.com]

- 15. bmglabtech.com [bmglabtech.com]

Exploring the photophysical properties of substituted biphenylbenzonitriles

An In-Depth Technical Guide to the Photophysical Properties of Substituted Biphenylbenzonitriles

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration into the fascinating world of substituted biphenylbenzonitriles, a class of molecules renowned for their tunable photophysical properties and diverse applications. We will move beyond a mere recitation of facts to delve into the underlying principles that govern their behavior, offering field-proven insights into their synthesis, characterization, and practical utility for researchers, scientists, and drug development professionals.

The Biphenylbenzonitrile Core: A Privileged Scaffold for Photophysics

Biphenylbenzonitriles consist of a biphenyl moiety linked to a benzonitrile group. This fundamental structure is more than just a collection of aromatic rings; it is a precisely engineered electronic scaffold. The biphenyl unit offers a large, conjugated π-system, which is fundamental for absorbing light in the UV-visible range. The benzonitrile portion, with its strongly electron-withdrawing nitrile (-CN) group, acts as an excellent electron acceptor. This inherent donor-acceptor (D-A) characteristic is the key to their remarkable photophysical properties.

The magic happens upon photoexcitation. When the molecule absorbs a photon, an electron is promoted to an excited state. In many substituted biphenylbenzonitriles, this excited state has a significant Intramolecular Charge Transfer (ICT) character, where electron density shifts from the biphenyl "donor" to the benzonitrile "acceptor." The stability and energy of this ICT state are exquisitely sensitive to two key factors: the nature of substituents on the aromatic rings and the polarity of the surrounding solvent environment. This sensitivity is what we, as scientists, exploit to tune their properties for specific applications.

Synthesis: Building the Molecular Toolkit

The targeted synthesis of substituted biphenylbenzonitriles is paramount to exploring their structure-property relationships. While several methods exist for forming biaryl linkages and introducing nitrile groups, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile strategy for this purpose.[1][2][3]

The power of the Suzuki coupling lies in its mild reaction conditions and high tolerance for a wide variety of functional groups, allowing for the precise installation of electron-donating or electron-withdrawing substituents on either the phenylboronic acid or the aryl halide coupling partner.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling for a Generic Substituted Biphenylbenzonitrile

This protocol describes a general procedure for the synthesis of a biphenylbenzonitrile derivative.

Objective: To couple a substituted aryl halide with a substituted phenylboronic acid to yield the desired biphenylbenzonitrile.

Materials:

-

Substituted Bromo(or Iodo)benzonitrile (1.0 eq.)

-

Substituted Phenylboronic Acid or Pinacol Ester (1.1 - 1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq.)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the substituted bromobenzonitrile, the phenylboronic acid, the palladium catalyst, ligand (if used), and the base.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for catalytic turnover.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure substituted biphenylbenzonitrile.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for Suzuki-Miyaura synthesis.

Probing the Photophysical Landscape

Once synthesized, the core of our investigation begins: characterizing the interaction of these molecules with light. This involves a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This is the first step, revealing how the molecule absorbs light energy from its ground state (S₀) to excited singlet states (S₁, S₂, etc.). The resulting spectrum gives us the wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

Fluorescence Spectroscopy

Fluorescence is the emission of light as the molecule relaxes from its lowest excited singlet state (S₁) back to the ground state (S₀). This is the most critical property for many applications. We measure the emission spectrum to find the wavelength of maximum emission (λem) and calculate the Stokes shift , which is the difference in energy (or wavelength) between the absorption and emission maxima (λem - λabs). A larger Stokes shift is often desirable to minimize self-absorption in sensing and imaging applications.

The relationship between these photophysical processes can be visualized with a Jablonski diagram.

Caption: Simplified Jablonski diagram of photophysical events.

Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A quantum yield of 1.0 (or 100%) means every absorbed photon results in an emitted photon, indicating a highly fluorescent molecule. This is a critical parameter for applications requiring bright signals, such as in OLEDs or biological probes.[6][7]

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

Principle: This method relies on the comparison of the integrated fluorescence intensity and the absorbance of the sample to those of a standard with a known quantum yield. The validity of this protocol hinges on careful control of experimental conditions.

Materials:

-

Sample compound

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvent

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength. Self-Validation: It is critical to work in a regime where absorbance is linearly proportional to concentration (typically A < 0.1) to avoid inner filter effects. Adjust concentrations so that the absorbance of the sample and standard are closely matched at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument parameters (e.g., slit widths).

-

Data Integration: Calculate the integrated area under the emission curve for each spectrum.

-

Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and reference, respectively. (If the same solvent is used, the refractive index term cancels out).

-

The Impact of Substituents and Solvents

The true power of biphenylbenzonitriles lies in their tunability.

Electronic Effects of Substituents

Placing electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NR₂), on the biphenyl moiety enhances its donor character. Conversely, placing electron-withdrawing groups (EWGs), like a nitro (-NO₂) group, can alter the electronic landscape.[8][9]

-

EDGs on the Biphenyl Ring: Increase the energy of the Highest Occupied Molecular Orbital (HOMO), stabilize the ICT state, and typically lead to a red-shift (shift to longer wavelengths) in both absorption and emission spectra.

-

EWGs on the Benzonitrile Ring: Decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also stabilizing the ICT state and causing a red-shift.

This relationship is a foundational principle for rationally designing molecules with desired emission colors.

Caption: Influence of substituents on emission properties.

Solvatochromism: The Environment's Role

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[10] Biphenylbenzonitriles, due to their strong ICT character, often exhibit pronounced positive solvatochromism. This means their emission red-shifts as the polarity of the solvent increases.[11]

Causality: In the ground state, the molecule has a relatively small dipole moment. Upon excitation to the ICT state, there is a significant separation of charge, creating a very large dipole moment. Polar solvents can arrange their own dipoles to stabilize this large excited-state dipole more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (red-shifted) emission.[12] This phenomenon is a hallmark of ICT and can be used to probe the local polarity of microenvironments, for example, within a cell or a polymer matrix.

| Solvent | Dielectric Constant (ε) | Emission λmax (nm) (Hypothetical Data) |

| Hexane | 1.9 | 410 (Blue) |

| Toluene | 2.4 | 425 (Blue-Violet) |

| Tetrahydrofuran (THF) | 7.6 | 460 (Cyan) |

| Acetonitrile (ACN) | 37.5 | 505 (Green) |

Table 1: Hypothetical solvatochromic data for a substituted biphenylbenzonitrile, demonstrating a red-shift in emission with increasing solvent polarity.

Theoretical Modeling: A Predictive Approach

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides powerful tools for predicting and understanding the photophysical properties of these molecules before they are even synthesized.[13] These methods can calculate:

-

Ground and excited state geometries.

-

HOMO and LUMO energy levels.

-

Absorption and emission spectra.

-

The nature and extent of charge transfer upon excitation.

By modeling a series of virtual compounds with different substituents, researchers can screen for promising candidates, saving significant time and resources in the lab.

Applications: From Screens to Sensors

The tunable and environmentally sensitive nature of substituted biphenylbenzonitriles makes them highly valuable in several advanced technology sectors.

-

Organic Light-Emitting Diodes (OLEDs): As fluorescent emitters, they can be designed to produce light across the visible spectrum (blue, green, red), forming the pixels in modern displays and solid-state lighting.[6][14] Their high quantum yields are essential for creating energy-efficient devices.

-

Chemical Sensors: The sensitivity of their fluorescence to the local environment allows them to be used as sensors. For instance, binding of a specific ion or molecule can perturb the ICT state, leading to a detectable change in fluorescence color or intensity, enabling the detection of explosives or environmental pollutants.[15][16]

-

Bio-imaging: As fluorescent probes, they can be designed to selectively accumulate in specific cellular compartments. The solvatochromic effect can then be used to report on the local polarity of that environment, providing insights into cellular function and disease states.

Conclusion and Future Outlook

Substituted biphenylbenzonitriles represent a versatile and powerful class of photophysically active molecules. A deep understanding of the interplay between their chemical structure, electronic properties, and local environment is the key to unlocking their full potential. The rational design, guided by the principles of intramolecular charge transfer and validated by rigorous experimental characterization and theoretical modeling, will continue to drive innovation. Future research will likely focus on developing new derivatives with even higher quantum efficiencies, greater photostability, and novel sensing capabilities for next-generation displays, diagnostics, and advanced materials.

References

- BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.

- Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich.

- Taylor, R. T., & Howell, A. R. (2003). Synthesis of benzonitriles from substituted benzaldehyde. Google Patents.

- Wikipedia. (n.d.). Solvatochromism.

- Xu, Z., Wu, D., Fang, C., & Li, Y. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... ResearchGate.

-

Slepukhin, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. Molecules, 27(20), 6879. Retrieved from [Link]

-

da Silva, J. P., et al. (n.d.). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Slepukhin, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. Retrieved from [Link]

-

Chemistry Student. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]

-

Baltus, N. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. University of Greenwich. Retrieved from [Link]

- Niu, J., et al. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

-

Slepukhin, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. ResearchGate. Retrieved from [Link]

-

Exciplex-driven blue OLEDs: unlocking multifunctionality applications. (n.d.). SpringerLink. Retrieved from [Link]

-

Starikova, A. A., et al. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Retrieved from [Link]

-

Excited State Dynamics of MeCbl. (n.d.). ACS Publications. Retrieved from [Link]

-

da Silva, G. F., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. MDPI. Retrieved from [Link]

-

Tanaka, K., et al. (2023). Synthesis and luminescence properties of substituted benzils. Nature Communications. Retrieved from [Link]

-

da Silva, J. P., et al. (n.d.). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. ResearchGate. Retrieved from [Link]

-

Percino, M. J., et al. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Retrieved from [Link]

-